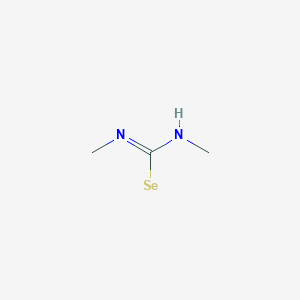![molecular formula C11H8FN3S B14735777 [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile CAS No. 6926-43-8](/img/structure/B14735777.png)
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C10H7FN2S It is known for its unique structure, which includes a fluoroaniline group, a methylsulfanyl group, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of 2-fluoroaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of carbon disulfide (CS2) and an alkyl halide in the presence of a base to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aniline derivatives. These products can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The fluoroaniline group can interact with biological receptors, while the methylsulfanyl group can undergo metabolic transformations. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Fluoroanilino)(methylsulfanyl)methylene]malononitrile
- 2-(Methylsulfanyl)-4-anilinoquinazoline
- 6,7,8-Trifluoro-2-(methylsulfanyl)quinazoline
Uniqueness
[(2-Fluoroanilino)(methylsulfanyl)methylidene]propanedinitrile is unique due to its combination of a fluoroaniline group and a methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6926-43-8 |
|---|---|
Molekularformel |
C11H8FN3S |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
2-[(2-fluoroanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8FN3S/c1-16-11(8(6-13)7-14)15-10-5-3-2-4-9(10)12/h2-5,15H,1H3 |
InChI-Schlüssel |
HPTJAVNPFRVEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C#N)C#N)NC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


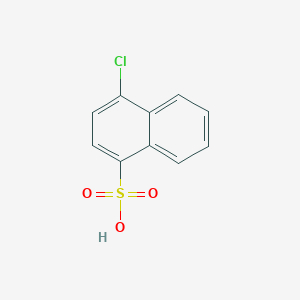
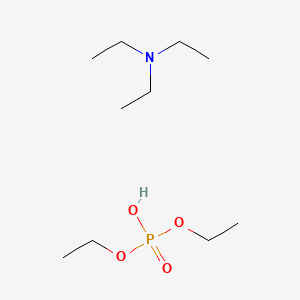
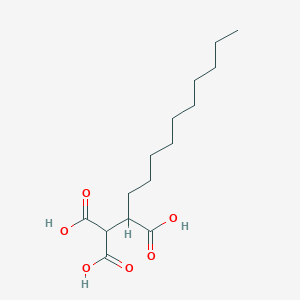
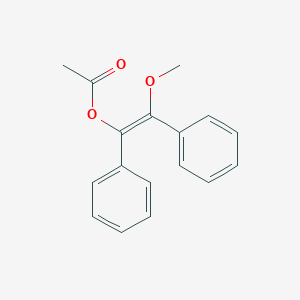

![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)
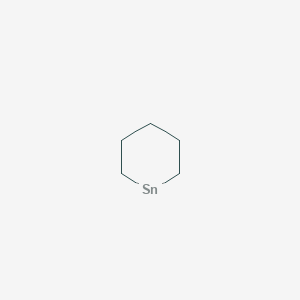
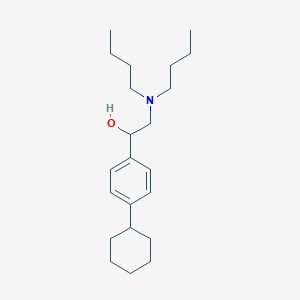
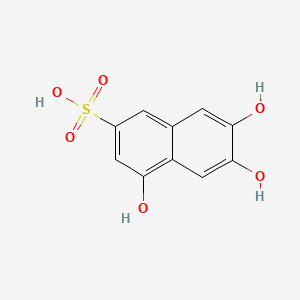
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
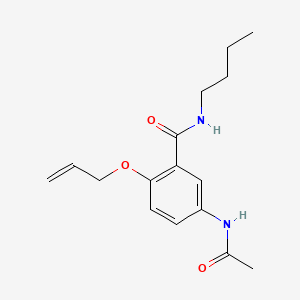
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
